molecular formula C13H20ClNO B2827378 2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride CAS No. 2446466-59-5

2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride

Cat. No. B2827378
CAS RN: 2446466-59-5
M. Wt: 241.76
InChI Key: HGKYCEVTJSCOJR-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one, monohydrochloride, also known as 2-ethyl-2-phenylpropan-1-amine hydrochloride, is a synthetic compound used in scientific research. It is an agonist of the serotonin 5-HT2A receptor, and has been studied for its potential therapeutic use in the treatment of depression, anxiety, and other psychiatric disorders.

Scientific Research Applications

2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one, monohydrochloride has been studied for its potential therapeutic use in the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied for its potential use as a novel agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use in the treatment of substance abuse and addiction.

Mechanism of Action

2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one, monohydrochloride acts as an agonist of the serotonin 5-HT2A receptor. It binds to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and behavior. By binding to this receptor, 2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one, monohydrochloride can modulate the activity of serotonin, which is a neurotransmitter involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one, monohydrochloride has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-addictive effects in animal models of substance abuse and addiction.

Advantages and Limitations for Lab Experiments

2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one, monohydrochloride has several advantages for use in lab experiments. It is a synthetic compound and is readily available, making it easy to obtain and use in experiments. Additionally, it is a relatively stable compound and has a relatively low toxicity, making it safe to use in experiments. However, it does have some limitations. It is a relatively new compound and its effects are still not fully understood, making it difficult to predict the results of experiments. Additionally, it is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

The potential therapeutic use of 2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one, monohydrochloride in the treatment of depression, anxiety, and other psychiatric disorders is an area of ongoing research. Additionally, further research is needed to explore the potential use of this compound in the treatment of Alzheimer's disease and Parkinson's disease, as well as its potential use in the treatment of substance abuse and addiction. Furthermore, further research is needed to better understand the biochemical and physiological effects of this compound and to develop more effective methods of synthesis. Finally, further research is needed to explore the potential use of this compound in other areas, such as cancer therapy and neurodegenerative diseases.

properties

IUPAC Name

2-(ethylamino)-1-(2-ethylphenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-4-11-8-6-7-9-12(11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKYCEVTJSCOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C(C)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344547
Record name 2-Ethylethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride

CAS RN

2446466-59-5
Record name 2-Ethylethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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